2-amino-1,5,7,8-tetrahydropteridine-4,6-dione
Overview
Description
2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Effects on Nitric Oxide Production
Research has shown that derivatives of 4,6-Pteridinedione, specifically xanthopterin and isoxanthopterin, can influence nitric oxide (NO) production in cell lines. These compounds have been tested for their effects on NO production by RAW264.7 mouse macrophage cell lines, demonstrating a dose-dependent reduction in NO production. This suggests that 4,6-Pteridinedione derivatives could modulate physiological processes where NO plays a crucial role, including inflammation, cell proliferation, and potentially cancer development (Metzger et al., 2012).
Anticancer Properties
Additionally, these compounds exhibit cytotoxic effects on various cancer cell lines, including human mammary carcinoma MCF7 cells. A study reported dose-dependent cytotoxic effects of xanthopterin on Jurkat cells, indicating potential for these compounds as apoptosis-inducing agents in leukemia cells (Metzger et al., 2012).
Biosynthesis and Pharmacological Effects
4,6-Pteridinedione derivatives are crucial in the biosynthesis and functioning of tetrahydrobiopterin (BH4), an essential cofactor for enzymes involved in neurotransmitter synthesis, immune responses, and vasorelaxation. Studies highlight the regulatory mechanisms of BH4 biosynthesis and its pharmacological effects in various conditions, such as endothelial dysfunction and apoptosis of neuronal cells. These insights underscore the metabolic importance of 4,6-Pteridinedione derivatives in both health and disease (Werner-Felmayer et al., 2002).
Synthesis and Reactivity
Research into the synthesis and reactivity of 4,6-Pteridinedione derivatives has led to the development of new synthetic methods for pteridinediones with functionalized side chains. Such advancements contribute to the broader field of medicinal chemistry, allowing for the creation of novel compounds with potential therapeutic applications (Steinlin et al., 2008).
Biological Importance and Clinical Disorders
The broader family of pteridine derivatives, to which 4,6-Pteridinedione relates, plays a significant role in various biological processes. These compounds are involved in the biosynthesis of amino acids, nucleic acids, neurotransmitters, and nitrogen monoxides. Some pteridine derivatives are used in chemotherapy or as diagnostic tools for diseases, illustrating their clinical relevance and the importance of ongoing research in this area (Murata et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is tyrosinase , an enzyme that plays a key role in the production of melanin . The compound has been shown to inhibit tyrosinase activity .
Mode of Action
This compound interacts with tyrosinase and inhibits its activity . It reacts with light at neutral pH and emits light with a wavelength of 450 nm . The reaction products are reactive towards tyrosinase and can cause hyperphenylalaninemia .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin synthesis pathway . This can lead to a decrease in melanin production, which may have implications for conditions such as hyperpigmentation .
Pharmacokinetics
The compound has been found in urine samples , suggesting that it is excreted through the kidneys.
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This can result in changes in skin pigmentation, potentially lightening the skin. Additionally, the compound’s reaction products can cause hyperphenylalaninemia .
Action Environment
Environmental factors such as light and pH can influence the action of this compound . For instance, the compound reacts with light at neutral pH
Biochemical Analysis
Biochemical Properties
The presence of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione has been shown to inhibit tyrosinase activity . It reacts with light at neutral pH and emits light with a wavelength of 450 nm . The reaction products are reactive towards tyrosinase and can cause hyperphenylalaninemia .
Cellular Effects
This compound is present in the human macrophage and human monocyte cell lines
Molecular Mechanism
It has been shown to inhibit tyrosinase activity , suggesting that it may interact with this enzyme and potentially other biomolecules.
Properties
IUPAC Name |
2-amino-3,5,7,8-tetrahydropteridine-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H2,(H,9,12)(H4,7,8,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRDKNBQJOODBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150284 | |
Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-35-7 | |
Record name | 7,8-Dihydroxanthopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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